5-Chloro-2-iodo-1-methoxy-3-methylbenzene
Overview
Description
5-Chloro-2-iodo-1-methoxy-3-methylbenzene is an organic compound with the chemical formula C8H8ClIO It is a derivative of benzene, characterized by the presence of chlorine, iodine, methoxy, and methyl groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-iodo-1-methoxy-3-methylbenzene typically involves multi-step organic reactions. One common method includes:
Friedel-Crafts Acylation: This step involves the acylation of benzene to introduce an acyl group, followed by a Clemmensen reduction to convert the acyl group to an alkane.
Methoxylation: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-iodo-1-methoxy-3-methylbenzene can undergo various chemical reactions, including:
Substitution Reactions: Both electrophilic and nucleophilic substitution reactions are possible due to the presence of halogen atoms.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different products.
Coupling Reactions: It can participate in coupling reactions like Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Electrophilic Substitution: Chlorine gas, iodine, iron(III) chloride, and oxidizing agents.
Nucleophilic Substitution: Methanol, bases like sodium methoxide.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, coupling reactions can yield biaryl compounds, while oxidation can produce quinones .
Scientific Research Applications
5-Chloro-2-iodo-1-methoxy-3-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 5-Chloro-2-iodo-1-methoxy-3-methylbenzene exerts its effects involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The presence of electron-withdrawing and electron-donating groups on the benzene ring influences its reactivity and interaction with other molecules .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-iodo-1-methoxybenzene
- 5-Chloro-2-iodo-1-methylbenzene
- 5-Chloro-2-iodo-3-methylbenzene
Uniqueness
5-Chloro-2-iodo-1-methoxy-3-methylbenzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
IUPAC Name |
5-chloro-2-iodo-1-methoxy-3-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClIO/c1-5-3-6(9)4-7(11-2)8(5)10/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPXSKBJDHUMUPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1I)OC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClIO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50653924 | |
Record name | 5-Chloro-2-iodo-1-methoxy-3-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50653924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1150617-68-7 | |
Record name | 5-Chloro-2-iodo-1-methoxy-3-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50653924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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